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Compound of Interest

Compound Name: 2,6-Dihydroxyquinoline

Cat. No.: B021656

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 2,6-dihydroxyquinoline (CAS
No: 19315-93-6), a versatile heterocyclic compound with significant potential in medicinal
chemistry, materials science, and analytical chemistry. As a key structural motif, it acts as a
precursor for novel therapeutic agents and functional materials. This document provides an in-
depth exploration of its chemical properties, validated synthesis protocols, spectroscopic
signature, and key applications, grounded in authoritative scientific literature.

Core Molecular and Physical Properties

2,6-Dihydroxyquinoline is a quinoline derivative where hydrogen atoms at positions 2 and 6
are substituted by hydroxyl groups. A critical aspect of its structure is the existence of keto-enol
tautomerism. In solution and solid states, it predominantly exists as the 6-hydroxy-2(1H)-
quinolinone tautomer, which dictates its reactivity and spectroscopic properties.[1]

Table 1: Physicochemical and Identification Data for 2,6-Dihydroxyquinoline
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Property Value Source(s)
CAS Number 19315-93-6 [2][3]
Molecular Formula CoH7NO2 [2][3]
Molecular Weight 161.16 g/mol [2][3]
IUPAC Name 6-hydroxy-1H-quinolin-2-one [2]
2,6-Quinolinediol, 6-
Synonyms ) [2][3]
Hydroxycarbostyril
Off-white to orange to brown
Appearance [3]
powder
Melting Point >300 °C [3]
Purity (Typical) > 98% (HPLC) [3]

Synthesis of 6-Hydroxy-2(1H)-quinolinone: A
Validated Protocol

The synthesis of 6-hydroxy-2(1H)-quinolinone is critical for its application as a precursor in drug
development and materials science.[4] A robust two-step synthetic pathway has been
developed, offering a reliable route to this key intermediate.[4]

Synthesis Workflow

The synthesis involves an initial DBU-catalyzed reaction to form a trans-amide intermediate,
followed by an aluminum trichloride-mediated cyclization and demethylation to yield the final
product.
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Step 1: Intermediate Synthesis
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Caption: High-level workflow for the synthesis of 6-Hydroxy-2(1H)-quinolinone.

Detailed Experimental Protocol

This protocol is adapted from a validated synthetic method.[4]
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Step 1: Synthesis of the trans-Amide Intermediate

» Reagent Preparation: To a 500 mL three-necked flask, add 330 mL of toluene, 33.0 g (0.20
mol) of 4-tert-butoxyaniline, 45.6 g (0.24 mol) of methyl trans-2-ethylphenylacrylate, and 6.0
g of DBU (1,8-Diazabicyclo[5.4.0Jundec-7-ene).

o Causality: Toluene serves as the solvent. 4-tert-butoxyaniline provides the aniline moiety
with a protected hydroxyl group to prevent side reactions. DBU is a non-nucleophilic base
that catalyzes the amidation reaction. An excess of the acrylate ensures complete
consumption of the aniline.

e Reaction: Heat the mixture to 60 °C and stir for 1 hour.

o Work-up and Purification: After cooling, concentrate the mixture under reduced pressure to
remove toluene. Recrystallize the crude product from a methylene chloride/methanol mixture
to yield the white solid trans-amide intermediate. An expected yield is approximately 56.3 g
(87%).[4]

Step 2: Synthesis of 6-Hydroxy-2(1H)-quinolinone

e Reaction Setup: In a suitable reaction vessel, dissolve the trans-amide intermediate from
Step 1 in an appropriate organic solvent.

e Cyclization: Add anhydrous aluminum trichloride (AICIz) and a catalytic amount of
tris(pentafluorophenyl)borane (B(CsFs)s3).

o Causality: Anhydrous AICIs is a strong Lewis acid that promotes both the intramolecular
Friedel-Crafts-type cyclization to form the quinolinone ring and the cleavage of the tert-
butoxy protecting group to reveal the 6-hydroxyl group. B(CeFs)3 can act as a co-catalyst
to enhance the efficiency of the Lewis acid-mediated reactions.

» Reaction: Heat the reaction mixture to facilitate the cyclization and deprotection.

 Purification: Upon reaction completion, the final product, 6-hydroxy-2(1H)-quinolinone, is
isolated and purified using standard techniques such as recrystallization.

Spectroscopic Characterization
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Accurate characterization is essential for confirming the identity and purity of 2,6-
dihydroxyquinoline. The predominance of the 6-hydroxy-2(1H)-quinolinone tautomer is
reflected in its spectroscopic data.

Table 2: Key Spectroscopic Data for 6-Hydroxy-2(1H)-quinolinone

Spectroscopy Key Peaks / Signals Interpretation

O-H (hydroxyl) and N-H
stretchingC=0 (amide

~3400-3200 cm—1
IR (Infrared) (broad)~1650 cm—1

(strong)~1600-1450 cm-1 carbonyl) stretchingC=C

aromatic ring stretching

Signals in the aromatic region

(4 6.5-8.0 ppm)A broad singlet o )
1H NMR ) quinoline ringAmide
for the N-H protonA singlet for

Aromatic protons of the

protonPhenolic proton
the O-H proton

Signal > 160 ppmSignals in the )
Amide carbonyl carbon

13C NMR aromatic region (& 110-155 )
(C2)Aromatic carbons
ppm)
] TI-TT* transitions within the
UV-Vis ~289 nm, ~326 nm

aromatic system

Note: Exact peak positions can vary based on the solvent and instrument used. The data
presented is based on typical values for this class of compounds.[1][5][6][7]

Key Applications in Research and Development

The unique structure of 2,6-dihydroxyquinoline makes it a valuable molecule in several
scientific fields, primarily as an antimicrobial agent and a fluorescent sensor.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

Quinoline and quinolone derivatives are a well-established class of antibacterial agents.[8]
Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA
gyrase and topoisomerase |V.[4]
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e Mechanism of Action: These enzymes are crucial for managing DNA topology during
replication, transcription, and repair. They introduce negative supercoils into bacterial DNA
and relax positive supercoils that accumulate ahead of the replication fork. Quinolones bind
to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA
is cleaved. This leads to the fragmentation of bacterial DNA, inhibition of DNA synthesis, and
ultimately, cell death.[4][9]

Quinolone Derivative

Bacterial DNA Gyrase/ Enzyme-DNA Complex
Topoisomerase IV

Stabilized Ternary Complex Inhibition of DNA N . N
[ T A e R DNA Fragmentation Inhibition of DNA Replication Bacterial Cell Death

Click to download full resolution via product page

Caption: Mechanism of action for quinolone-based antimicrobial agents.

Table 3: Representative Antimicrobial Activity of Quinolone Derivatives
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Compound Class Organism MIC (pg/mL) Reference

Quinolinequinones Staphylococcus

1.22 (8]
(QQ1, QQ5, QQ6) aureus

Quinolinequinones

Enterococcus faecalis  4.88 [8]

(QQ6)

uinoline-based Staphylococcus
Q ) pny 2.0 [10]
hybrid (7b) aureus

uinoline-based Cryptococcus
Q ) P 15.6 [10]
hybrid (7c, 7d) neoformans

BpA)2bp)Cu
((BpA)zbp) Escherichia coli 46.87 [11]
Complex
(MIC: Minimum
Inhibitory

Concentration. Data is
for representative
quinoline derivatives
to illustrate potential

efficacy.)

Experimental Protocol: Broth Microdilution for MIC Determination

o Preparation: Prepare a stock solution of 2,6-dihydroxyquinoline in DMSO. Serially dilute
the compound in a 96-well microtiter plate using sterile Mueller-Hinton broth to achieve a
range of concentrations.

 Inoculation: Adjust a log-phase bacterial culture to a concentration of approximately 5 x 10°
CFU/mL and add it to each well. Include a positive control (bacteria, no compound) and a
negative control (broth only).

 Incubation: Incubate the plate at 37°C for 18-24 hours.

o Analysis: Determine the MIC as the lowest concentration of the compound that completely
inhibits visible bacterial growth.
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Fluorescent Sensor for Metal lon Detection

Hydroxyquinoline derivatives are renowned for their use as fluorescent chemosensors for
detecting metal ions.[12][13] 2,6-Dihydroxyquinoline's structure is conducive to forming stable
complexes with various metal ions, leading to significant changes in its photophysical
properties.

e Mechanism of Fluorescence - CHEF: The fluorescence of many hydroxyquinolines is
typically weak due to an efficient Excited-State Intramolecular Proton Transfer (ESIPT) from
the hydroxyl group to the quinoline nitrogen.[14] Upon chelation with a metal ion, this proton
transfer pathway is blocked. This inhibition of a non-radiative decay process leads to a
significant enhancement of fluorescence intensity, a phenomenon known as Chelation-
Enhanced Fluorescence (CHEF).[14][15] This "turn-on” response is highly desirable for

sensor applications.
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Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism in hydroxyquinoline sensors.

Table 4: Representative Performance of Hydroxyquinoline-Based Fluorescent Probes

Probe Detection Solvent

. Target lon Lo Reference
Derivative Limit (LOD) System
RhBQ Cr3+ 2.12x10-8 M ACN/H20 (9:1) [12]
Aptamer-based
Hg?* 10 nM Aqueous [16]
sensor
(Data is for
representative

hydroxyquinoline
derivatives to
illustrate
potential

performance.)

Experimental Protocol: Fluorometric Assay for Metal lon Detection
¢ Instrumentation: Use a spectrofluorometer to measure fluorescence intensity.

o Reagent Preparation: Prepare a stock solution of 2,6-dihydroxyquinoline (e.g., 1 mM in
DMSO or ethanol) and stock solutions of the target metal ion and potential interfering ions in
a suitable buffer.

 Titration: In a cuvette containing the buffer solution, add a fixed concentration of the 2,6-
dihydroxyquinoline probe. Record the fluorescence spectrum. Sequentially add aliquots of
the target metal ion stock solution, recording the spectrum after each addition.

o Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion
concentration to generate a calibration curve and determine the limit of detection (LOD).

Safety and Handling
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Proper handling of 2,6-dihydroxyquinoline is essential in a laboratory setting. Users should
consult the full Safety Data Sheet (SDS) before use.

» Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may
cause respiratory irritation (H335).[2]

» Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection. Use in a well-ventilated area or under a fume hood.[2]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep
away from strong oxidizing agents and strong acids.

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local regulations.

Conclusion

2,6-Dihydroxyquinoline, existing predominantly as its 6-hydroxy-2(1H)-quinolinone tautomer,
IS a compound of significant scientific interest. Its accessible synthesis, coupled with its
inherent antimicrobial and fluorescent properties, makes it a valuable building block for the
development of new pharmaceuticals and advanced analytical tools. The mechanisms
underlying its biological and photophysical activities—DNA gyrase inhibition and chelation-
enhanced fluorescence—provide a rational basis for the design of novel derivatives with
enhanced potency and selectivity. This guide provides the foundational knowledge and
practical protocols for researchers to effectively synthesize, characterize, and utilize this
versatile chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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